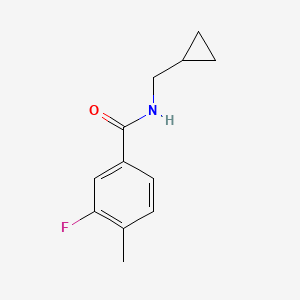![molecular formula C13H13ClN2O2 B7472987 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472987.png)
3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione, also known as CCMP, is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. Its unique chemical structure makes it an attractive candidate for drug development, particularly in the field of cancer research. In
Wirkmechanismus
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione is not fully understood, but it is believed to act through inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. By inhibiting this enzyme, 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione disrupts DNA synthesis and cell proliferation in cancer cells, leading to their death.
Biochemical and Physiological Effects:
3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of DNA synthesis. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione is its high potency and specificity for DHODH inhibition, making it a valuable tool for studying the role of this enzyme in cancer and other diseases. However, 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione has some limitations in lab experiments, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione. One area of interest is the development of 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione analogues with improved potency and solubility. Another direction is the investigation of 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to elucidate the precise mechanism of action of 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione and its potential therapeutic applications in other diseases beyond cancer.
Synthesemethoden
3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 4-chlorobenzylamine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. The final product is obtained through recrystallization and purification. The synthesis of 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione has been optimized to improve its yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have anti-proliferative effects on a variety of cancer cell lines, including breast, lung, and colon cancer. 3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-15-8-7-12(17)16(13(15)18)9-10-3-5-11(14)6-4-10/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDGVGQIOIVJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=O)N(C1=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)
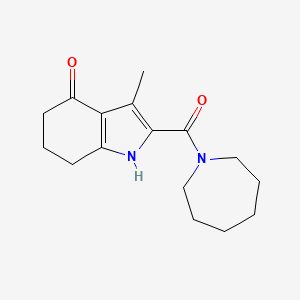

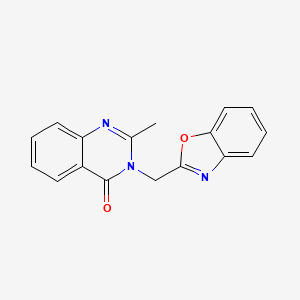
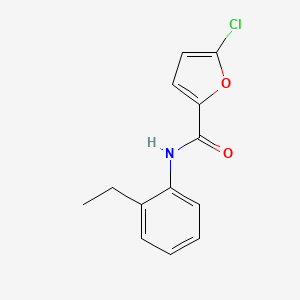
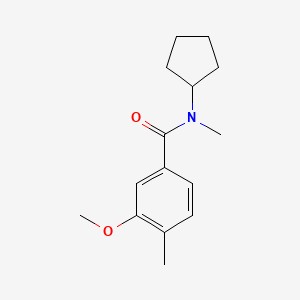
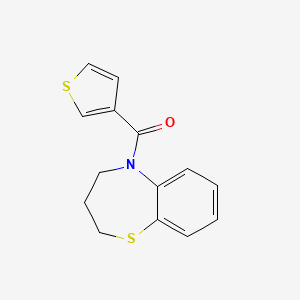
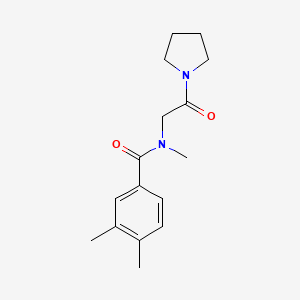

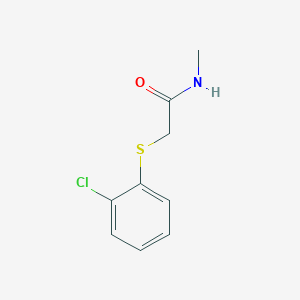
![3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione](/img/structure/B7472994.png)
![3-[(2-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472999.png)
